5-Hydroxy-6-methyl-1H-benzimidazole
Overview
Description
5-Hydroxy-6-methyl-1H-benzimidazole: is a heterocyclic aromatic organic compound It is part of the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural resemblance to naturally occurring nucleotides . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, they can act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
For example, they have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Action Environment
Benzimidazole derivatives are known to be effective corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, and salt solutions .
Biochemical Analysis
Biochemical Properties
Benzimidazoles, the class of compounds to which it belongs, have been found to interact with various enzymes, proteins, and other biomolecules . They have been reported to show diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .
Cellular Effects
Benzimidazole derivatives have been reported to exhibit a broad spectrum of biological activities, influencing cell function in various ways .
Molecular Mechanism
Benzimidazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6-methyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with aldehydes or carboxylic acid derivatives. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions . The reaction conditions often involve heating and the use of catalysts such as metal triflates (e.g., scandium triflate or ytterbium triflate), sulfamic acid, or hydrogen peroxide in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale condensation reactions using optimized conditions to maximize yield and purity. These methods may employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
5-Hydroxy-6-methyl-1H-benzimidazole has a wide range of scientific research applications:
Comparison with Similar Compounds
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.
2-Phenylbenzimidazole: Known for its anticancer properties and used in various therapeutic applications.
Mebendazole: A benzimidazole derivative used as an anthelmintic agent.
Uniqueness: 5-Hydroxy-6-methyl-1H-benzimidazole is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, stability, and interaction with biological targets compared to other benzimidazole derivatives .
Properties
IUPAC Name |
6-methyl-1H-benzimidazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6-7(3-8(5)11)10-4-9-6/h2-4,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWAVYOQIIYPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164661 | |
Record name | 5-Hydroxy-6-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150956-59-5 | |
Record name | 5-Hydroxy-6-methylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150956595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-6-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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